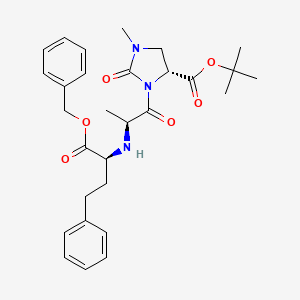
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is a chemical compound with the molecular formula C29H34D3N3O6. It is primarily used in proteomics research and serves as an intermediate in the preparation of labeled imidaprilat . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Métodos De Preparación
The synthesis of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves several steps. The primary synthetic route includes the esterification of imidaprilat with benzyl alcohol and the subsequent reaction with carbonylimidazolidine and tert-butyl ester. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or chemical effects .
Comparación Con Compuestos Similares
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester can be compared with other similar compounds, such as imidaprilat and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific esterification and the presence of the carbonylimidazolidine and tert-butyl ester groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C29H37N3O6 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
tert-butyl (4R)-1-methyl-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24+/m0/s1 |
Clave InChI |
JSROFURYAHZGNA-NKKJXINNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1[C@H](CN(C1=O)C)C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
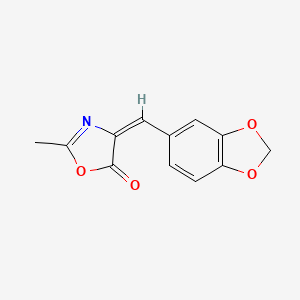
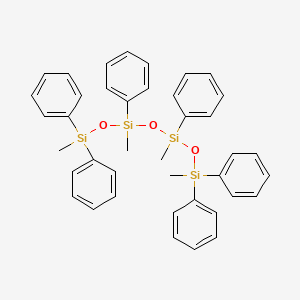


![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
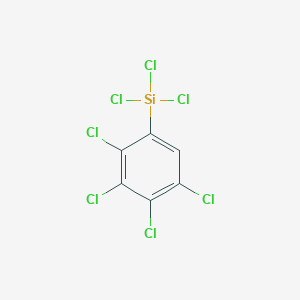
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
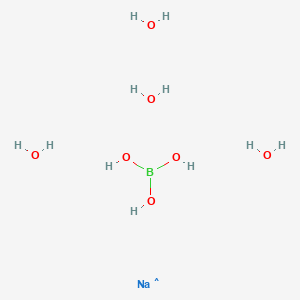
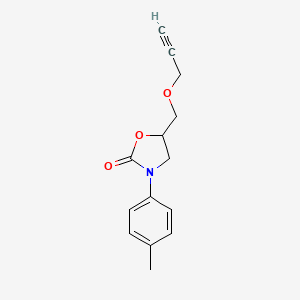
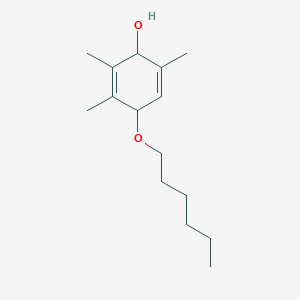
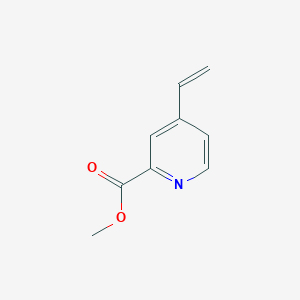
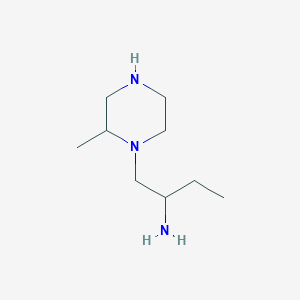
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
